7-Bromo-5-nitro-1H-indole-2-carboxylic acid
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Overview
Description
7-Bromo-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Bromo-5-nitro-1H-indole-2-carboxylic acid typically involves the bromination and nitration of indole derivatives. One common method includes the bromination of indole-2-carboxylic acid followed by nitration to introduce the nitro group at the 5-position . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
7-Bromo-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can undergo oxidation under specific conditions to form various oxidized products.
Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Bromo-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-nitro-1H-indole-2-carboxylic acid include:
5-Bromoindole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Bromoindole: Lacks both the nitro and carboxylic acid groups, leading to distinct properties.
5-Nitroindole-2-carboxylic acid: Lacks the bromine atom, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the bromine, nitro, and carboxylic acid groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C9H5BrN2O4 |
---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
7-bromo-5-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14) |
InChI Key |
REQXNDMNGKEQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
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